molecular formula C11H13N3 B2909383 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine CAS No. 856966-84-2

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine

Cat. No.: B2909383
CAS No.: 856966-84-2
M. Wt: 187.246
InChI Key: ZLAFVSXXGDPVKG-UHFFFAOYSA-N
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Description

1,8-Diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8-tetraen-5-amine (CAS: 6748-48-7) is a nitrogen-rich heterocyclic compound featuring a tricyclic framework with fused aromatic and non-aromatic rings. Its molecular formula is C₁₀H₁₂ClN₃, and it has a molecular weight of 209.68 g/mol . The structure comprises two fused diazine rings and a central bicyclic system, with a chlorine substituent enhancing its electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFVSXXGDPVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C2C=CC(=C3)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride with 2-carboxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

1,8-Diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8-tetraen-5-amine

  • Core Structure : A tricyclic system with fused diazine and bicyclo[7.4.0] rings. The chlorine atom at position 5 increases electrophilicity, making it reactive in cross-coupling reactions .
  • Applications: Potential use in ligand design for metal coordination or as a fluorophore precursor due to its conjugated π-system.

N-Methylazetidine-2-carboxamide

  • Core Structure : A four-membered azetidine ring with a carboxamide side chain.
  • Key Differences: Simpler monocyclic framework lacking aromaticity; the carboxamide group enhances solubility in polar solvents .

7,8-Dimethoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine

  • Core Structure : A naphthothiazole system with methoxy substituents and a partially saturated ring.
  • Key Differences : Sulfur atom introduces polarity, while methoxy groups improve fluorescence properties, making it suitable for sensor applications .

N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-tetraazatricyclo Compound

  • Core Structure : A tetraazatricyclic scaffold with sulfonyl and methoxyphenyl substituents.

Photophysical and Reactivity Comparisons

  • Aromaticity and Fluorescence: The target compound’s conjugated tricyclic system suggests moderate fluorescence, comparable to amino-substituted naphthalimides (e.g., 4-amino-1,8-naphthalimide derivatives) . In contrast, the naphthothiazole derivative (CAS 7226-64-4) exhibits blue-green fluorescence due to its extended π-system and electron-donating methoxy groups .
  • Reactivity :
    • The chlorine atom in 1,8-Diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8-tetraen-5-amine facilitates nucleophilic substitution, whereas sulfonyl groups in the tetraazatricyclo compound (CAS 892733-61-8) enhance electrophilic reactivity .

Biological Activity

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine (CAS No. 856966-84-2) is a complex organic compound with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : 187.24 g/mol
  • Physical Form : Powder
  • Purity : Typically ≥ 95%
  • Melting Point : 101-103 °C

Biological Activity Overview

This compound has been investigated for various biological activities including:

  • Antitumor Activity : Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, diaryl compounds related to this compound showed antimitotic properties and interactions with tubulin, although they were less potent than established agents like combretastatin A-4 .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

The biological activity of this compound is hypothesized to involve:

  • Tubulin Binding : Similar compounds have shown the ability to bind to tubulin and disrupt microtubule dynamics.
  • Inhibition of Cell Division : By interfering with the mitotic spindle formation during cell division.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces cytotoxicity in cancer cell lines; potential tubulin interaction ,
AntimicrobialExhibits inhibitory effects on specific bacterial strainsPreliminary studies
Enzyme InhibitionPotential α-glucosidase inhibition; implications for diabetes management

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored a series of diaryl compounds structurally related to this compound. The results indicated that while some derivatives demonstrated significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), the specific compound under discussion was less potent than its analogs but still showed promise for further development .

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound:

  • In Vivo Studies : To assess the efficacy and safety in animal models.
  • Structural Modifications : To enhance potency and selectivity against target cells.
  • Broader Screening : Investigating additional biological activities beyond antitumor effects.

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